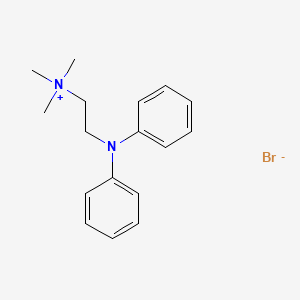
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate is a chemical compound with the molecular formula C10H23ClO5P2S It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate typically involves the reaction of chloromethyl isopropyl carbonate with diisopropyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient methods to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphates and phosphonates.
Reduction: Reduction reactions can lead to the formation of phosphines and other reduced phosphorus compounds.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonates, while nucleophilic substitution can produce a variety of substituted phosphates.
Aplicaciones Científicas De Investigación
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of various chemicals and materials, including flame retardants and plasticizers.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl isopropyl carbonate: Similar in structure but lacks the phosphinothioyl group.
Diisopropyl phosphorochloridothioate: Shares the phosphinothioyl group but differs in other substituents.
Uniqueness
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate is unique due to its combination of chloromethyl, isopropoxy, and phosphinothioyl groups. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
| 3818-80-2 | |
Fórmula molecular |
C10H23ClO5P2S |
Peso molecular |
352.75 g/mol |
Nombre IUPAC |
[chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate |
InChI |
InChI=1S/C10H23ClO5P2S/c1-8(2)13-17(19,7-11)16-18(12,14-9(3)4)15-10(5)6/h8-10H,7H2,1-6H3 |
Clave InChI |
BJVZHILYTYOYAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=S)(CCl)OP(=O)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


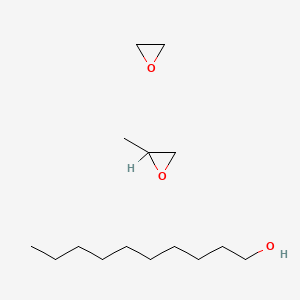

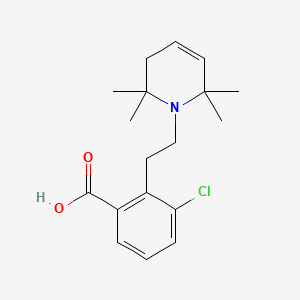
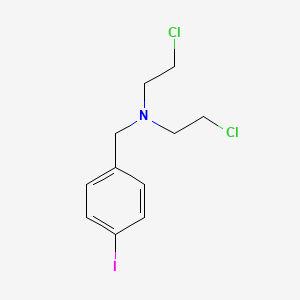
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)

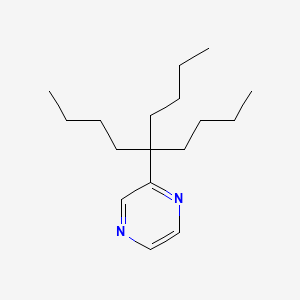
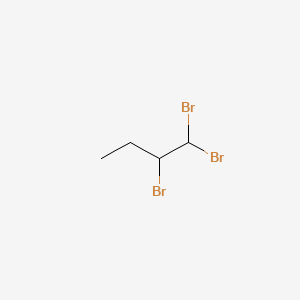
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
